molecular formula C8H9FO B1350655 3-Fluoro-2-methylbenzyl alcohol CAS No. 500912-13-0

3-Fluoro-2-methylbenzyl alcohol

Cat. No. B1350655
CAS RN: 500912-13-0
M. Wt: 140.15 g/mol
InChI Key: GZMJGSWNFDZTNZ-UHFFFAOYSA-N
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Description

3-Fluoro-2-methylbenzyl alcohol (3F2MBA) is a versatile organic compound with a wide range of applications in chemical synthesis, scientific research, and lab experiments. It is a colorless liquid with a characteristic odor and a boiling point of 130°C. It is soluble in water, alcohol, and other organic solvents. 3F2MBA has been used extensively in the chemical and pharmaceutical industries, as well as in scientific research and lab experiments.

Scientific Research Applications

Radiofluorination and Imaging Agents

  • Protecting Groups for Nucleophilic Aromatic Radiofluorination : Methyl substituted benzyl groups, including structures related to 3-Fluoro-2-methylbenzyl alcohol, have been explored as protecting groups for hydroxyl functions in the preparation of radiofluorinated compounds. These groups, such as 4-methylbenzyl and 2,4-dimethylbenzyl, demonstrated effectiveness in yielding high radiochemical purity and yield, crucial for developing PET (Positron Emission Tomography) imaging agents (Malik et al., 2011).

Drug Discovery and Development

  • GluN2B-selective NMDA Receptor Antagonists : Compounds structurally related to 3-Fluoro-2-methylbenzyl alcohol have been evaluated for their pharmacological properties. For instance, CERC-301, a GluN2B-selective antagonist of the NMDA receptor, showed promise in preclinical studies for major depressive disorder treatment, demonstrating the potential therapeutic applications of such compounds (Garner et al., 2015).

Synthesis of Amino Acids and Peptides

  • Enantioselective Synthesis : The enantioselective synthesis of α-fluoro-β(3)-amino esters, a process relevant for producing enantiopure α-fluoro-β(3)-lysine, leverages methodologies that might include derivatives of 3-Fluoro-2-methylbenzyl alcohol as intermediates. This synthesis approach highlights the role of such compounds in generating amino acids with potential applications in medicinal chemistry and drug design (Duggan et al., 2010).

Protease Sensing and Fluorophores

  • Protease-sensitive Fluorogenic Probes : The design of protease-sensitive fluorogenic probes for biological applications, such as studying enzyme activity and apoptosis, utilizes derivatives similar to 3-Fluoro-2-methylbenzyl alcohol. These compounds serve as components in developing probes that release a fluorescent signal upon enzymatic cleavage, providing valuable tools for biochemical and medical research (Richard et al., 2008).

Oxidation and Catalysis

  • Heterogeneous Oxidants for Synthesis : N-Methylbenzylammonium fluorochromate(VI) on silica gel, a compound related to 3-Fluoro-2-methylbenzyl alcohol, demonstrates selectivity and efficiency in oxidizing aryl alcohols to aldehydes. This application underscores the role of fluorinated benzyl alcohols in developing catalysts and reagents for synthetic chemistry (Kassaee et al., 2004).

properties

IUPAC Name

(3-fluoro-2-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO/c1-6-7(5-10)3-2-4-8(6)9/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZMJGSWNFDZTNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381344
Record name 3-Fluoro-2-methylbenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-2-methylbenzyl alcohol

CAS RN

500912-13-0
Record name 3-Fluoro-2-methylbenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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